1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one 1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1555639-03-6
VCID: VC6144577
InChI: InChI=1S/C16H10ClFO2/c17-14-8-11(18)6-5-10(14)7-15(19)13-9-20-16-4-2-1-3-12(13)16/h1-6,8-9H,7H2
SMILES: C1=CC=C2C(=C1)C(=CO2)C(=O)CC3=C(C=C(C=C3)F)Cl
Molecular Formula: C16H10ClFO2
Molecular Weight: 288.7

1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one

CAS No.: 1555639-03-6

Cat. No.: VC6144577

Molecular Formula: C16H10ClFO2

Molecular Weight: 288.7

* For research use only. Not for human or veterinary use.

1-(1-Benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one - 1555639-03-6

Specification

CAS No. 1555639-03-6
Molecular Formula C16H10ClFO2
Molecular Weight 288.7
IUPAC Name 1-(1-benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethanone
Standard InChI InChI=1S/C16H10ClFO2/c17-14-8-11(18)6-5-10(14)7-15(19)13-9-20-16-4-2-1-3-12(13)16/h1-6,8-9H,7H2
Standard InChI Key DNGATNJGGLAUDU-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CO2)C(=O)CC3=C(C=C(C=C3)F)Cl

Introduction

Structural Identification and Molecular Properties

IUPAC Nomenclature and Connectivity

The systematic name 1-(benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethanone reflects its bipartite structure: a benzofuran ring (1-benzofuran-3-yl) linked to a ketone group, which is further connected to a 2-chloro-4-fluorophenyl substituent via an ethylene bridge . The benzofuran system comprises a fused benzene and furan ring, with the ketone positioned at the 3-carbon of the benzofuran. The 2-chloro-4-fluorophenyl group introduces halogen atoms at ortho and para positions relative to the ethylene linkage.

Spectroscopic and Computational Descriptors

Key identifiers include the SMILES string C1=CC(=C(C=C1F)Cl)CC(=O)C2=CC3=C(O2)C=CC(=C3)Cl and the InChIKey DNGATNJGGLAUDU-UHFFFAOYSA-N . Computational models predict a collision cross-section (CCS) of 166.4 Ų for the [M+H]+ adduct, suggesting a compact molecular topology . The molecule’s planarity is influenced by conjugation between the benzofuran’s aromatic system and the ketone group, though steric effects from the chlorinated phenyl group may induce slight deviations .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular formulaC16H10ClFO2\text{C}_{16}\text{H}_{10}\text{ClFO}_2
Molecular weight288.71 g/mol
Purity95%
Predicted CCS ([M+H]+)166.4 Ų
Storage conditionsRoom temperature

Synthetic Methodologies and Reaction Pathways

Reported Synthesis

While no explicit synthesis for 1-(1-benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one is detailed in the literature, analogous compounds suggest plausible routes. A common strategy involves Friedel-Crafts acylation, where 3-acetylbenzofuran reacts with 2-chloro-4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, coupling reactions between benzofuran-3-boronic acid and prefunctionalized chlorofluorophenyl ketones under Suzuki-Miyaura conditions could be employed .

Structural Analogues and Reaction Insights

The crystal structure of 4-(benzofuran-2-yl)-2-(3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)thiazole reveals that benzofuran derivatives often exhibit planarity deviations (<12°) between aromatic systems, which may influence reactivity. In the title compound, steric hindrance between the 2-chloro substituent and the ethylene bridge could necessitate optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) to achieve satisfactory yields.

Crystallographic and Conformational Analysis

Predicted Solid-State Behavior

Although single-crystal X-ray data for 1-(1-benzofuran-3-yl)-2-(2-chloro-4-fluorophenyl)ethan-1-one is unavailable, related benzofuran-containing structures suggest weak intermolecular interactions such as C–H⋯O hydrogen bonds and π–π stacking (centroid distances ~3.6–3.7 Å). The chloro and fluoro substituents may engage in halogen bonding, potentially affecting crystallization kinetics and polymorph formation.

Torsional Dynamics

Density functional theory (DFT) simulations predict a dihedral angle of approximately 15–20° between the benzofuran and chlorofluorophenyl planes, minimizing steric clashes between the 2-chloro group and the ketone oxygen. This conformation aligns with the low-energy rotameric states observed in similar diaryl ketones .

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